molecular formula C6H12N6O2 B13793785 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide CAS No. 773862-56-9

2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide

Cat. No.: B13793785
CAS No.: 773862-56-9
M. Wt: 200.20 g/mol
InChI Key: PYBYPCSRVQLNOK-UHFFFAOYSA-N
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Description

2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-ethyl-5-oxo-1,2,4-triazole. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydrazide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted triazole derivatives.

Scientific Research Applications

2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the amino and acetohydrazide groups.

    3-Ethyl-5-oxo-1,2,4-triazole: An intermediate in the synthesis of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide.

    4-Amino-1,2,4-triazole: A related compound with similar biological activities but different structural features.

Uniqueness

This compound is unique due to its combination of amino, ethyl, oxo, and acetohydrazide groups, which confer specific chemical and biological properties

Properties

CAS No.

773862-56-9

Molecular Formula

C6H12N6O2

Molecular Weight

200.20 g/mol

IUPAC Name

2-(4-amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide

InChI

InChI=1S/C6H12N6O2/c1-2-4-10-11(3-5(13)9-7)6(14)12(4)8/h2-3,7-8H2,1H3,(H,9,13)

InChI Key

PYBYPCSRVQLNOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)N1N)CC(=O)NN

Origin of Product

United States

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